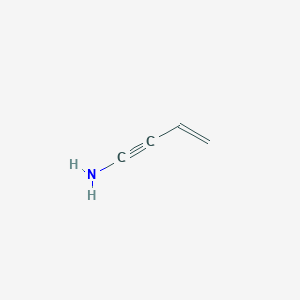
4-Ethenyl-N,N,N-trimethylanilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling reactions, phase-transfer catalysis, and polymer design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-ethenylaniline with methyl iodide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization from ethanol or another appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-N,N,N-trimethylanilinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Substitution: The compound is known to participate in nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amines.
Substitution: Substituted anilinium salts.
Scientific Research Applications
4-Ethenyl-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions and as a phase-transfer catalyst.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the design of polymers and supramolecular recognition systems.
Mechanism of Action
The mechanism of action of 4-Ethenyl-N,N,N-trimethylanilinium iodide involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical transformations, including methylation and arylation reactions. The molecular targets and pathways involved include nucleophilic attack at the methyl groups and electrophilic substitution at the aryl group .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylanilinium iodide
- 4-Formyl-N,N,N-trimethylanilinium
- 4-Ethynyl-N,N-dimethylaniline
Uniqueness
4-Ethenyl-N,N,N-trimethylanilinium iodide is unique due to its ethenyl group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful in polymer design and cross-coupling reactions .
Properties
CAS No. |
82793-22-4 |
|---|---|
Molecular Formula |
C11H16IN |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(4-ethenylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-5-10-6-8-11(9-7-10)12(2,3)4;/h5-9H,1H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
KCASHJXEJBFZPX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


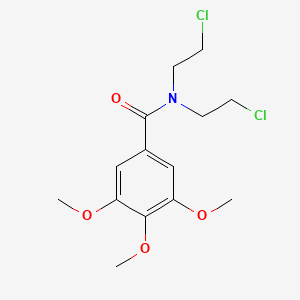
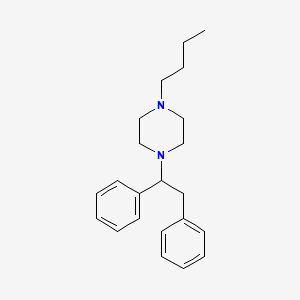
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)
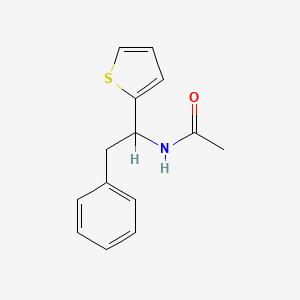
![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
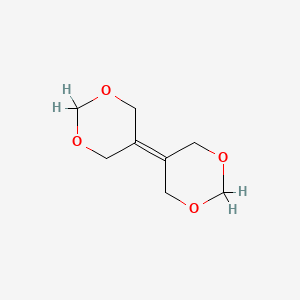

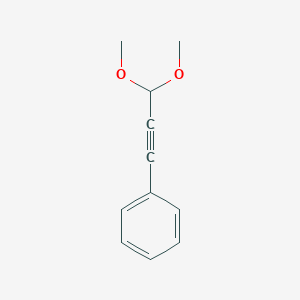
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
